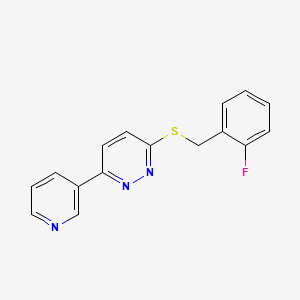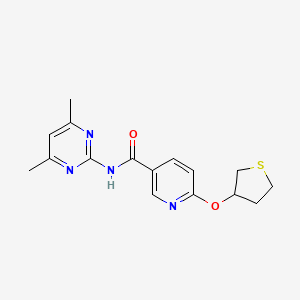
N-(4,6-dimethylpyrimidin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as DMTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on derivatives of pyrimidine and nicotinamide has highlighted their potential in the synthesis of compounds with antibacterial properties. For instance, the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones from derivatives including 2-amino-4,6-dimethyl nicotinamide shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the utility of such derivatives in developing new antibacterial agents (Lakshmi Narayana et al., 2009).
DNA Damage Repair
Nicotinamide, a closely related compound, has been shown to stimulate the repair of DNA damage in human lymphocytes. This property is crucial for enhancing the cellular response to DNA damage, indicating potential applications in cancer prevention and treatment, as well as in improving the efficacy of existing cancer therapies (Berger & Sikorski, 1980).
Metabolic Pathway Modulation
Nicotinamide plays a significant role in cellular energy metabolism, affecting various physiological processes. Its involvement in modulating oxidative stress and cellular survival pathways highlights its potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Metabolomics and Cancer Research
Studies on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, reveal insights into the metabolic perturbations in cancer cells. This research provides a deeper understanding of the metabolic effects of NAMPT inhibition, offering new avenues for therapeutic intervention in cancer treatment (Tolstikov et al., 2014).
Chemical Structure and Molecular Interaction Studies
Investigations into the structure and interactions of nicotinamide analogs offer valuable information on their potential biological activities. For example, the study of sulfamethazine Schiff-base derivatives related to pyrimidine and nicotinamide provides insights into their hydrogen-bond effects, spectroscopic properties, and molecular structure, which are essential for designing compounds with specific biological activities (Mansour & Ghani, 2013).
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-7-11(2)19-16(18-10)20-15(21)12-3-4-14(17-8-12)22-13-5-6-23-9-13/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCVWHQSWVLMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

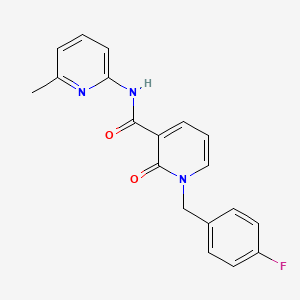
![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)
![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)
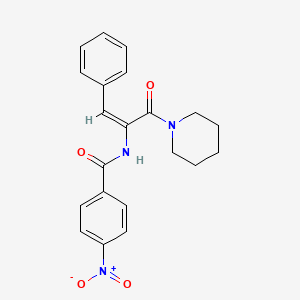
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)

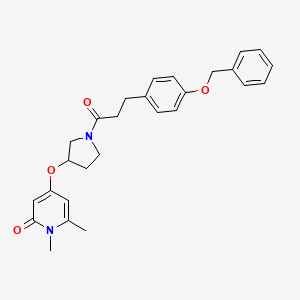
![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)
